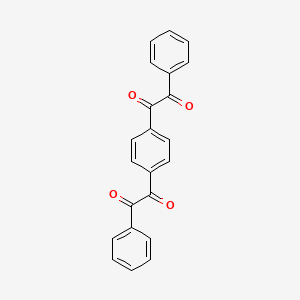

1,4-Bisbenzil

Description

The exact mass of the compound 1,4-Bis(phenylglyoxaloyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEGWHHUYNHBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187315 | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3363-97-1 | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3363-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bisbenzil: Synthesis, Properties, and Potential in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Bisbenzil, a diketone compound with potential applications in medicinal chemistry and drug development. The document details its fundamental properties, a validated synthesis protocol, and explores its putative role as an enzyme inhibitor, offering insights for further research and development.

Core Properties of this compound

This compound, also known as 1,4-Bis(benzoylcarbonyl)benzene, is a symmetrical aromatic tetraketone. Its core structure consists of a central benzene ring substituted at the 1 and 4 positions with benzoylcarbonyl groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and formulation in research and development settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₄O₄ | [1][2] |

| Molecular Weight | 342.35 g/mol | [1][2] |

| CAS Number | 3363-97-1 | [1][2] |

| Appearance | Light orange to yellow to green powder/crystal | [3][4][5] |

| Melting Point | 125.0 - 129.0 °C | [3][4][6] |

| Purity (typical) | >97.0% (GC/HPLC) | [5][7] |

| Solubility | Data not available in the searched literature | |

| InChI | InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | [1][2] |

| InChIKey | FUEGWHHUYNHBNI-UHFFFAOYSA-N | [1][2] |

| SMILES | O=C(C(=O)c1ccc(C(=O)C(=O)c2ccccc2)cc1)c1ccccc1 | [1][2] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra for this compound were not found in the searched literature, the expected spectral characteristics can be inferred from the analysis of its structural motifs and data from related compounds.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl H's (ortho) | 7.9 - 8.1 | Doublet |

| Phenyl H's (meta) | 7.5 - 7.7 | Triplet |

| Phenyl H's (para) | 7.6 - 7.8 | Triplet |

| Central Benzene H's | 8.2 - 8.4 | Singlet |

Predicted ¹³C NMR Spectral Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 195 |

| Phenyl C (ipso) | 130 - 135 |

| Phenyl C (ortho) | 128 - 132 |

| Phenyl C (meta) | 127 - 130 |

| Phenyl C (para) | 133 - 136 |

| Central Benzene C | 135 - 140 |

Predicted FT-IR Spectral Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | 1660 - 1700 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

Predicted Mass Spectrometry Fragmentation:

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 342. Key fragmentation patterns would likely involve the cleavage of the C-C bond between the carbonyl groups, leading to the formation of benzoyl cations ([C₆H₅CO]⁺ at m/z 105) and related fragments.

Experimental Protocols

Synthesis of this compound

A validated method for the synthesis of this compound, reported as 1,4-bis(phenylglyoxyloyl)benzene, involves a two-step process commencing with a benzoin condensation followed by oxidation.[8]

Step 1: Synthesis of the Bis-benzoin Intermediate

-

Reaction Setup: In a suitable reaction vessel, combine terephthalaldehyde (1 molar equivalent) and benzaldehyde (4 molar equivalents).

-

Catalyst Addition: Add potassium cyanide (0.5 molar equivalents) to the aldehyde mixture. Caution: Potassium cyanide is highly toxic and should be handled with appropriate safety precautions.

-

Reaction Conditions: The condensation reaction is carried out under conditions identical to those of a standard benzoin condensation.

-

Work-up and Isolation: Upon completion of the reaction, the crude bis-benzoin intermediate is isolated. A reported yield for the pure bis-benzoin is 94%.[8]

Step 2: Oxidation to this compound

-

Oxidation: The purified bis-benzoin intermediate is subjected to oxidation to convert the secondary alcohol groups to ketones. Common oxidizing agents for this transformation include nitric acid or copper(II) salts.

-

Purification: The resulting this compound is purified, for instance, by recrystallization.

-

Yield: The oxidation step is reported to yield 90% of highly pure this compound, resulting in an overall average yield of 85% with respect to the starting terephthalaldehyde.[8]

Applications in Drug Development

While direct pharmacological studies on this compound are limited, the broader class of diketones and the parent compound, benzil, have shown significant biological activities, suggesting potential avenues for investigation for this compound.

Potential as an Enzyme Inhibitor

Research has identified benzil and its analogues as potent and selective inhibitors of mammalian carboxylesterases (CEs).[8][9] CEs are a class of enzymes involved in the metabolism of a wide range of xenobiotics and the activation of ester-containing prodrugs, such as the anticancer agent CPT-11 (Irinotecan).[9]

The inhibitory activity of benzil analogues is dependent on the ethane-1,2-dione moiety, which is present in this compound.[8] This suggests that this compound could also function as a carboxylesterase inhibitor. Inhibition of CEs can modulate the cytotoxicity of prodrugs, potentially reducing systemic toxicity or enhancing efficacy in target tissues.[9]

Cytotoxic Potential

Structurally related compounds, such as 1,4-bis(2-oxo-1-cycloalkylmethylene)benzenes, have demonstrated cytotoxic activity against various cancer cell lines, including murine P388 and L1210 cells, and human Molt 4/C8 and CEM T-lymphocytes.[10] This indicates that the 1,4-disubstituted benzene core with flanking carbonyl groups may be a valuable scaffold for the development of novel cytotoxic agents.

Signaling Pathways and Mechanisms of Action

The primary putative mechanism of action for this compound in a drug development context is through the inhibition of carboxylesterases. This inhibition can have significant downstream effects on the metabolic activation of prodrugs.

Carboxylesterase-Mediated Prodrug Activation

The diagram below illustrates the proposed mechanism by which a carboxylesterase inhibitor like this compound could modulate the therapeutic action of a prodrug such as CPT-11.

Conclusion

This compound is a readily synthesizable diketone with physicochemical properties that make it amenable to further investigation. While direct biological data is scarce, its structural similarity to known carboxylesterase inhibitors and cytotoxic compounds suggests its potential as a lead compound in drug discovery. Future research should focus on obtaining comprehensive spectral and solubility data, as well as conducting in vitro and in vivo studies to elucidate its biological activity and therapeutic potential, particularly in the context of enzyme inhibition and cancer chemotherapy.

References

- 1. This compound | 3363-97-1 | TCI AMERICA [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 3363-97-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 3363-97-1 | TCI EUROPE N.V. [tcichemicals.com]

- 7. This compound , >97.0%(HPLC) , 3363-97-1 - CookeChem [cookechem.com]

- 8. Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases. | Sigma-Aldrich [merckmillipore.com]

- 9. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic 1,4-bis(2-oxo-1-cycloalkylmethylene)benzenes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Bisbenzil: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,4-Bisbenzil, also known as 1,4-bis(phenylglyoxyloyl)benzene. It delves into the historical synthesis and discovery of this aromatic tetraketone, its detailed physicochemical and spectroscopic properties, and its primary application as a key monomer in the synthesis of high-performance polyphenylquinoxaline (PPQ) polymers. While its direct applications in drug development are not prominent in current literature, this guide will explore the chemical characteristics that could be of interest to researchers in medicinal chemistry. Detailed, field-proven experimental protocols for its synthesis are also provided, making this a valuable resource for researchers, scientists, and professionals in polymer chemistry and materials science.

Introduction: The Structural Uniqueness of an Aromatic Tetraketone

This compound is a fascinating organic compound characterized by a central benzene ring substituted at the 1 and 4 positions with benzil groups (phenylglyoxyloyl groups). This structure, consisting of four ketone functionalities, imparts a unique combination of reactivity and rigidity. The presence of multiple carbonyl groups makes it an excellent building block for condensation polymerizations, while the aromatic backbone contributes to the thermal stability of the resulting materials. This guide aims to be a definitive resource on this compound, consolidating historical context with modern synthetic methodologies and applications.

Discovery and Historical Synthesis

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its existence and synthesis were established prior to the early 1970s. An important early milestone is a 1973 technical report from the Army Materials and Mechanics Research Center by Stanley E. Wentworth, which details an "improved synthesis" of the compound, indicating its prior known status[1]. This report highlights its significance as a monomer for high-temperature resistant polymers.

Two principal historical synthetic routes to this compound have been documented:

The Wentworth Synthesis (1973): A Three-Step Approach

This method, developed for producing high-purity this compound for polymer synthesis, proceeds in three main stages[1]:

-

Formation of Cuprous Phenylacetylide: Phenylacetylene is quantitatively converted to its cuprous salt.

-

Coupling Reaction: The cuprous phenylacetylide is coupled with p-diiodobenzene to yield p-bis(phenylethynyl)benzene.

-

Oxidation: The resulting diacetylene is oxidized to this compound using N-bromosuccinimide in dimethyl sulfoxide (DMSO)[1].

This synthesis was notable for its high overall yield, reported to be around 70%[1].

Experimental Protocol: Wentworth Synthesis of this compound [1]

Step 1: Synthesis of p-Bis(phenylethynyl)benzene

-

To a solution of phenylacetylene, add an ammoniacal solution of cuprous chloride to precipitate cuprous phenylacetylide.

-

Isolate and dry the cuprous phenylacetylide.

-

In a suitable solvent such as pyridine, reflux the cuprous phenylacetylide with p-diiodobenzene to initiate the coupling reaction.

-

After the reaction is complete, cool the mixture and isolate the crude p-bis(phenylethynyl)benzene by filtration.

-

Purify the product by recrystallization from a suitable solvent (e.g., a mixture of benzene and ethanol).

Step 2: Oxidation to this compound

-

Dissolve the purified p-bis(phenylethynyl)benzene in dimethyl sulfoxide (DMSO).

-

Add N-bromosuccinimide (NBS) portion-wise to the solution while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the crude this compound.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., acetic acid or a mixture of benzene and hexane) to obtain pure this compound.

The Benzoin Condensation Route

An alternative and also historically significant synthesis involves the benzoin condensation of terephthalaldehyde with an excess of benzaldehyde, followed by the oxidation of the resulting bis-benzoin intermediate[2].

-

Benzoin Condensation: Terephthalaldehyde is reacted with benzaldehyde in the presence of a cyanide catalyst (e.g., potassium cyanide) to form the corresponding bis-benzoin derivative.

-

Oxidation: The bis-benzoin is then oxidized using a suitable oxidizing agent, such as nitric acid or a copper(II) salt, to yield this compound[2].

This method can achieve a high yield of very pure this compound, with reported yields of the tetraketone averaging 85% with respect to the starting terephthalaldehyde[2].

Experimental Protocol: Benzoin Condensation Route to this compound [2]

Step 1: Synthesis of the Bis-benzoin Intermediate

-

In a reaction vessel, combine terephthalaldehyde and a stoichiometric excess of benzaldehyde.

-

Add a catalytic amount of potassium cyanide in an aqueous ethanolic solution.

-

Reflux the mixture until the reaction is complete.

-

Cool the reaction mixture to induce crystallization of the bis-benzoin product.

-

Isolate the crude product by filtration and wash with cold ethanol.

Step 2: Oxidation to this compound

-

Suspend the bis-benzoin intermediate in a suitable solvent like glacial acetic acid.

-

Add a stoichiometric amount of an oxidizing agent, such as concentrated nitric acid or copper(II) acetate.

-

Heat the mixture until the oxidation is complete, as indicated by a color change and TLC analysis.

-

Cool the reaction mixture and pour it into ice water to precipitate the this compound.

-

Collect the product by filtration, wash with water until neutral, and dry.

-

Recrystallize from a suitable solvent to obtain the purified product.

Physicochemical and Spectroscopic Characterization

This compound is a crystalline solid, with its color described as light orange to yellow to green[3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₄O₄ | [4] |

| Molecular Weight | 342.35 g/mol | [4] |

| CAS Number | 3363-97-1 | [4] |

| Appearance | Light orange to yellow to green crystalline solid | [3] |

| Melting Point | 125.0 to 129.0 °C | [3] |

| Purity (typical) | >97.0% (GC) | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons in the regions characteristic of the phenyl and phenylene rings.[4] |

| ¹³C NMR | Resonances corresponding to the four carbonyl carbons, as well as the aromatic carbons of the phenyl and central phenylene rings.[4] |

| Infrared (IR) | Strong absorption bands characteristic of the C=O stretching of the ketone groups, typically in the range of 1650-1700 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 342.35 g/mol . |

Core Application: Monomer for High-Performance Polymers

The primary and most significant application of this compound is as a monomer in the synthesis of polyphenylquinoxalines (PPQs). PPQs are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.

The synthesis of PPQs involves the condensation reaction of an aromatic bis(o-diamine) with a bis(α-dicarbonyl) compound, such as this compound.

Figure 1: Synthesis of Polyphenylquinoxaline (PPQ) from this compound

Caption: General reaction scheme for the synthesis of polyphenylquinoxalines.

The resulting PPQ polymer possesses a rigid backbone of alternating phenyl and quinoxaline rings, which is responsible for its high thermal stability. These polymers are used in applications where materials are exposed to extreme conditions, such as in the aerospace industry, for manufacturing high-temperature adhesives, composite matrices, and coatings.

Relevance to Drug Development: A Field for Future Exploration

A thorough review of the current scientific literature does not reveal significant direct applications of this compound in drug discovery or medicinal chemistry. This may be due to several factors, including its relatively poor solubility in aqueous media and potential for metabolic instability.

However, the core structure of this compound presents features that could be of interest for medicinal chemists:

-

Scaffold for Derivatization: The four ketone functionalities offer multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives.

-

Potential for Metal Chelation: The presence of multiple carbonyl groups could enable the chelation of metal ions, a property that is exploited in some therapeutic and diagnostic agents.

-

Rigid Aromatic Core: The rigid planar structure could serve as a scaffold to orient pharmacophoric groups in a specific three-dimensional arrangement for interaction with biological targets.

While this compound itself may not be a drug candidate, its derivatives could be explored for various biological activities. For instance, the synthesis of heterocyclic compounds from this compound could yield novel structures with potential therapeutic applications.

Figure 2: Potential Derivatization Pathways for Medicinal Chemistry Exploration

Caption: Potential synthetic pathways for generating novel derivatives of this compound.

Conclusion

This compound is a structurally intriguing aromatic tetraketone with a well-documented history in the field of polymer chemistry. Its synthesis, particularly the methods established in the early 1970s, paved the way for the development of high-performance polyphenylquinoxaline polymers. While its role in medicinal chemistry has yet to be established, its unique chemical structure offers a platform for future synthetic explorations that could lead to the discovery of novel bioactive compounds. This guide has provided a comprehensive overview of this compound, from its historical synthesis to its modern applications and future potential, serving as a valuable resource for the scientific community.

References

An Introduction to the Molecular Structure of 1,4-Bisbenzil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bisbenzil, also known as 1,4-bis(benzoylcarbonyl)benzene, is a symmetrical aromatic tetraketone. Its structure, characterized by a central benzene ring substituted at the para positions with two benzoylcarbonyl groups, suggests potential applications in polymer chemistry and as a building block in organic synthesis. This document provides a summary of its known properties and a generalized approach to its synthesis and structural elucidation. However, it is important to note that detailed experimental data, including crystallographic and spectroscopic analyses, are not extensively available in the public domain.

Molecular Structure and Properties

This compound possesses a planar central phenyl ring, with two benzil (phenylglyoxal) moieties attached at the 1 and 4 positions. The molecule's symmetry and the presence of multiple carbonyl groups are its defining chemical features.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₄O₄ | [1][2] |

| Molecular Weight | 342.35 g/mol | [1][2] |

| CAS Number | 3363-97-1 | [1][2] |

| Appearance | Light orange to yellow to green powder/crystal | [1][2] |

| Melting Point | 125.0 - 129.0 °C | [1][3] |

| Purity | >97.0% (GC) | [1][2] |

Structural Identifiers

| Identifier Type | Identifier | Reference |

| SMILES | O=C(C(=O)c1ccc(C(=O)C(=O)c2ccccc2)cc1)c1ccccc1 | [2] |

| InChI | InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | [2] |

Conceptual Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound could involve a Friedel-Crafts acylation reaction. The following diagram illustrates a conceptual workflow for such a synthesis.

Caption: A conceptual workflow for the synthesis of this compound.

Structural Characterization

Following a successful synthesis, the structure of this compound would be confirmed using a suite of analytical techniques. The logical flow for this characterization is outlined below.

Caption: A logical workflow for the structural characterization of this compound.

Limitations and Future Directions

A comprehensive understanding of the molecular structure of this compound is currently hampered by the limited availability of detailed empirical data. Future research efforts should focus on:

-

Single-Crystal X-ray Diffraction: To obtain precise bond lengths, bond angles, and packing information.

-

Advanced Spectroscopic Analysis: Detailed 1D and 2D NMR studies to unambiguously assign all proton and carbon signals.

-

Computational Modeling: To complement experimental data and provide insights into the molecule's conformational flexibility and electronic properties.

The generation of this fundamental data will be crucial for unlocking the potential of this compound in materials science and as a versatile synthon in drug development.

References

1,4-Bisbenzil: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bisbenzil, also known as 1,4-bis(phenylglyoxyloyl)benzene, is a tetra-ketone featuring a central benzene ring substituted at the 1 and 4 positions with phenylglyoxyloyl groups.[1] This symmetrical arrangement of four carbonyl groups imparts unique reactivity, making it a valuable building block in various organic transformations. Its utility spans the synthesis of high-performance polymers, complex heterocyclic systems, and photosensitive materials. The rigid aromatic core and the reactive dicarbonyl moieties of this compound allow for the construction of large, conjugated systems with interesting photophysical and material properties. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and data presented for practical laboratory use.

Physicochemical Properties

This compound is typically a light orange to yellow or green crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3363-97-1 | |

| Molecular Formula | C₂₂H₁₄O₄ | [1] |

| Molecular Weight | 342.35 g/mol | |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 125.0 to 129.0 °C | |

| Purity | >97.0% (GC) | |

| SMILES | O=C(C(=O)c1ccc(C(=O)C(=O)c2ccccc2)cc1)c1ccccc1 | [1] |

| InChI | InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from terephthalaldehyde and benzaldehyde. The first step is a benzoin condensation to form the bis-benzoin intermediate, which is then oxidized to yield this compound.[2][3]

Experimental Protocol: Synthesis of this compound[4]

Step 1: Synthesis of 1,4-Bis(α-hydroxybenzyl)benzene (Bis-benzoin)

-

In a reaction vessel, combine terephthalaldehyde (0.1 mol), benzaldehyde (0.4 mol), and potassium cyanide (0.05 mol) in an appropriate solvent.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bis-benzoin.

-

Purify the crude product by recrystallization to obtain pure 1,4-bis(α-hydroxybenzyl)benzene. A yield of approximately 94% can be expected.[2]

Step 2: Oxidation to this compound

-

Dissolve the purified bis-benzoin (0.1 mol) in 80% acetic acid (approx. 1.4 L per 157 g of bis-benzoin).

-

Add ammonium nitrate (approx. 200 g per 157 g of bis-benzoin) and a catalytic amount of cupric acetate (approx. 4.0 g per 157 g of bis-benzoin).

-

Heat the mixture with stirring at 100-108 °C for 5 hours.

-

Cool the reaction mixture to room temperature. The yellow crystals of this compound will precipitate.

-

Filter the crystals, wash with water, and dry.

-

Recrystallize the crude product from acetic acid or ethanol to obtain pure this compound. A yield of approximately 90% for the oxidation step can be achieved.[2][3]

Applications in Organic Synthesis

Synthesis of Polyphenylquinoxalines

This compound is a key monomer in the synthesis of polyphenylquinoxalines (PPQs), a class of high-performance polymers known for their exceptional thermal stability and solubility in organic solvents.[3] The reaction involves the condensation of this compound with aromatic bis(o-diamine)s, such as 3,3'-diaminobenzidine.

Table 2: Representative Synthesis of Polyphenylquinoxalines from this compound

| Bis(o-diamine) | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |

| 3,3'-Diaminobenzidine | m-Cresol | 8 | >95 | [3] |

| 3,3',4,4'-Tetraaminobiphenyl | m-Cresol/xylene | 12 | High | General procedure |

Experimental Protocol: Synthesis of a Polyphenylquinoxaline[4]

-

In a reaction flask equipped with a stirrer and a nitrogen inlet, dissolve this compound (1 mmol) and 3,3'-diaminobenzidine (1 mmol) in m-cresol.

-

Heat the reaction mixture to a temperature that allows for the removal of water formed during the reaction (typically with a slow stream of nitrogen or under a Dean-Stark trap).

-

Continue heating until the desired polymer molecular weight is achieved, as monitored by viscosity measurements.

-

Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent such as methanol.

-

Filter the polymer, wash thoroughly with methanol, and dry under vacuum.

Synthesis of Heterocyclic Compounds

The diketone moieties of this compound are excellent precursors for the synthesis of various heterocyclic compounds, most notably quinoxalines, through condensation with 1,2-diamines.

Table 3: Synthesis of Quinoxaline Derivatives from this compound

| 1,2-Diamine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| o-Phenylenediamine | Camphorsulfonic acid (20 mol%) | Ethanol | Room Temp. | 2-8 h | 98 | [2] |

| o-Phenylenediamine | MoVP on Alumina | Toluene | 25 | 2 h | 92 | [4] |

| Substituted o-phenylenediamines | H₅PW₆Mo₄V₂O₄₀·14H₂O | Ethanol:Water (1:1) | Reflux | 40-68 min | 85-93 | [5] |

Experimental Protocol: General Synthesis of Quinoxalines[3]

-

In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., this compound, 1 mmol) and the 1,2-diamine (1 mmol) in ethanol (5 mL).

-

Add the catalyst (e.g., 20 mol% camphorsulfonic acid).

-

Stir the reaction mixture at room temperature for the time indicated in Table 3, monitoring the reaction progress by TLC.

-

Upon completion, add cold water (5 mL) and continue stirring until a solid precipitate forms.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Potential Applications in Diels-Alder Reactions and Polycyclic Aromatic Hydrocarbon Synthesis

While specific examples utilizing this compound are not extensively documented in readily available literature, its structural motifs suggest potential applications in Diels-Alder reactions and the synthesis of polycyclic aromatic hydrocarbons (PAHs). The diketone functionalities can be converted to other reactive groups, or the central benzene ring can be further functionalized to participate in cycloaddition reactions. For instance, conversion of the diketone to a cyclopentadienone would generate a diene for Diels-Alder reactions, a common strategy for building complex polycyclic systems.

Spectroscopic Data (Reference)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm). Due to the symmetry of the molecule, a simplified pattern is anticipated for the protons on the central benzene ring. The protons of the terminal phenyl groups will exhibit characteristic multiplets.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons in the range of 190-200 ppm. The aromatic carbons will resonate between 120-140 ppm. The number of signals will be reduced due to the molecule's symmetry.

-

FT-IR: The infrared spectrum will be dominated by a strong absorption band for the C=O stretching of the ketone groups, typically found in the region of 1650-1700 cm⁻¹. C-H stretching and C=C stretching vibrations of the aromatic rings will also be present.

-

UV-Vis: The ultraviolet-visible spectrum is expected to show absorptions corresponding to the π-π* and n-π* transitions of the aromatic and carbonyl chromophores.

Conclusion

This compound is a highly functional and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its multiple carbonyl groups make it an attractive starting material for the construction of complex organic molecules and polymers. The applications of this compound in the synthesis of thermally stable polyphenylquinoxalines and a variety of heterocyclic compounds are well-established. Further exploration of its utility in areas such as Diels-Alder reactions and the synthesis of novel polycyclic aromatic hydrocarbons holds significant promise for the development of new materials with advanced properties. This guide provides a solid foundation for researchers to harness the synthetic potential of this valuable compound.

References

- 1. CAS 3363-97-1: 1,4-Bis(phenylglyoxaloyl)benzene [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. US4024067A - Processes for the preparation of bis-benzoins and bis-benzils - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Unlocking the Potential of 1,4-Bisbenzil Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the burgeoning field of 1,4-bisbenzil derivatives. While direct research on this specific scaffold is nascent, this document explores promising research avenues based on the significant biological activities observed in structurally related compounds. This guide provides a comprehensive overview of potential therapeutic applications, detailed experimental protocols for synthesis and evaluation, and a summary of key quantitative data to inform future investigations.

Core Research Areas: A Landscape of Therapeutic Promise

Derivatives built upon the this compound core, characterized by a central benzene ring flanked by two benzil groups, present a compelling platform for the development of novel therapeutic agents. Extrapolating from structurally analogous molecules, several key areas of research emerge as particularly promising:

-

Oncology: The most significant potential for this compound derivatives lies in the field of oncology. Structurally related compounds, such as 1,4-bis(2-oxo-1-cycloalkylmethylene)benzenes and their Mannich bases, have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1] This suggests that the this compound scaffold could serve as a template for the design of novel anticancer agents. Further research is warranted to explore the structure-activity relationships and elucidate the mechanism of action, which may involve the induction of apoptosis or cell cycle arrest.

-

Antimicrobial and Antifungal Applications: Various "bis-heterocyclic" benzene derivatives have shown notable antimicrobial and antifungal activities. For instance, 1,4-bis(5-aryl-1,3,4-oxadiazole-2-yl) benzene derivatives have been synthesized and shown to possess antibacterial properties. This indicates that by incorporating heterocyclic moieties into the this compound structure, novel antimicrobial and antifungal agents could be developed.

-

Antioxidant Properties: The antioxidant potential of phenolic compounds is well-established. While this compound itself is not a phenol, derivatives incorporating hydroxyl groups on the terminal phenyl rings could exhibit significant antioxidant activity. Research on 1,4-[bis(3-arylmethanesulfonyl)pyrrolyl and pyrazolyl)]benzenes has demonstrated that certain derivatives possess excellent radical scavenging activity.[2] This suggests a potential application for this compound derivatives in mitigating oxidative stress-related diseases.

-

Enzyme Inhibition: The diketone functionality within the benzil moiety presents a target for interaction with various enzymes. For example, derivatives of 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene have been identified as potent phosphodiesterase inhibitors. This highlights the potential of this compound derivatives to be tailored as inhibitors for a range of enzymatic targets relevant to various diseases.

Quantitative Data Summary

To facilitate comparative analysis and guide future research, the following tables summarize key quantitative data from studies on structurally related compounds. It is important to note that these data are for analogous structures and should be considered as indicators of potential activity for this compound derivatives.

Table 1: Cytotoxicity of 1,4-bis(2-oxo-1-cycloalkylmethylene)benzene Derivatives [1]

| Compound | P388 (IC₅₀, µM) | L1210 (IC₅₀, µM) | Molt 4/C8 (IC₅₀, µM) | CEM (IC₅₀, µM) |

| 1,4-bis(2-oxo-1-cyclohexylmethylene)benzene (2a) | >100 | >100 | >100 | >100 |

| Mannich base of 2a (3a) | 0.28 | 0.35 | 0.19 | 0.24 |

| 1,4-bis(2-oxo-1-cyclopentylmethylene)benzene (2b) | 6.3 | 11 | 5.9 | 7.1 |

| Mannich base of 2b (3b) | 0.98 | 1.5 | 0.88 | 1.1 |

Table 2: Antioxidant Activity of 1,4-[Bis(3-arylmethanesulfonyl)pyrazolyl)]benzenes [2]

| Compound | DPPH Scavenging (IC₅₀, µg/mL) |

| 1,4-(bis(3-(4-methoxyphenyl)methanesulfonyl)-1H-pyrazol-4-yl)benzene (8d) | 57.08 |

| Ascorbic Acid (Standard) | 59.65 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established procedures for related compounds.

Synthesis of this compound Derivatives

A generalized protocol for the synthesis of this compound derivatives can be conceptualized based on standard organic synthesis reactions. A potential route involves the Friedel-Crafts acylation of benzene with phenylglyoxyloyl chloride, or a multi-step synthesis starting from terephthalaldehyde.

Protocol: Synthesis of a Mannich Base Derivative of a 1,4-bis(2-oxo-1-cycloalkylmethylene)benzene (as an analogue) [1]

-

A mixture of the 1,4-bis(2-oxo-1-cycloalkylmethylene)benzene (1 mmol), dimethylamine hydrochloride (2.2 mmol), and paraformaldehyde (2.2 mmol) in absolute ethanol (25 mL) is prepared.

-

A catalytic amount of concentrated hydrochloric acid (2 drops) is added to the mixture.

-

The reaction mixture is heated at reflux for 2 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is triturated with acetone to yield the crude product.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure Mannich base dihydrochloride.

Biological Evaluation Protocols

Protocol: XTT Cytotoxicity Assay [3]

-

Cells (e.g., CHO-K1, HepG2) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

The medium is replaced with fresh medium containing various concentrations of the test compound and incubated for another 24 hours.

-

After the treatment period, the medium is removed, and the cells are washed with PBS.

-

A solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) mixed with phenazine methosulfate (PMS) is added to each well.

-

The plates are incubated for 4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control.

Protocol: Clonogenic Survival Assay [3]

-

Cells are seeded in 6-well plates at a low density (e.g., 200 cells/well) and allowed to attach for 4 hours.

-

The cells are treated with different concentrations of the test compound for 24 hours.

-

The treatment medium is removed, and the cells are washed with PBS and then cultured in fresh medium for 7-14 days until visible colonies are formed.

-

Colonies are fixed with a methanol/acetic acid/water mixture and stained with Giemsa.

-

The number of colonies in each well is counted, and the survival fraction is calculated relative to the untreated control.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the potential research and development trajectory for this compound derivatives, the following diagrams, generated using Graphviz, illustrate key workflows and a hypothetical signaling pathway.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. Based on the significant biological activities of structurally related compounds, future research into this compound derivatives is highly encouraged, particularly in the areas of oncology, infectious diseases, and conditions related to oxidative stress. This guide provides a foundational framework to initiate and advance such research endeavors.

References

Theoretical and Computational Insights into 1,4-Bisbenzil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bisbenzil, systematically named 1,4-bis(phenylglyoxyloyl)benzene, is a tetraketone featuring a central benzene ring connected to two benzoylcarbonyl groups at the para positions. This molecular architecture, characterized by its multiple carbonyl functionalities and extended π-system, makes it a subject of interest for theoretical and computational studies. Understanding its electronic structure, conformational possibilities, and spectroscopic properties is crucial for its potential applications in materials science and as a building block in the synthesis of more complex molecules, including those with pharmaceutical relevance. This technical guide provides an in-depth overview of the theoretical studies and computational modeling of this compound, alongside relevant experimental data and protocols.

Theoretical Studies and Computational Modeling

The theoretical investigation of this compound and related α-diketones typically employs quantum chemical methods to elucidate its structural, electronic, and spectroscopic properties. Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for these studies, offering a good balance between accuracy and computational cost.

Computational Methodology

A common computational approach for studying molecules like this compound involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional is frequently used in conjunction with a variety of basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to obtain accurate geometries.

-

Vibrational Frequency Analysis: Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model.

-

Electronic Property Calculations: With the optimized geometry, various electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an estimate of the molecule's chemical stability and its electronic excitation energy.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other molecules.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugative effects.

-

Predicted Molecular Properties of this compound

While specific computational studies exclusively on this compound are not extensively reported in the literature, data from studies on benzil and similar α-diketones can provide valuable estimations. The following tables summarize the expected ranges and types of quantitative data that would be obtained from DFT calculations on this compound.

Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Description | Predicted Value Range |

| C=O Bond Length | Length of the carbonyl double bonds | 1.20 - 1.22 Å |

| C-C (inter-carbonyl) | Length of the single bond between carbonyls | 1.52 - 1.55 Å |

| C-C (phenyl ring) | Average C-C bond length in the benzene rings | 1.39 - 1.41 Å |

| O=C-C=O Dihedral Angle | Torsion angle between the two carbonyl groups | 90° - 110° |

| Phenyl Ring Dihedral | Dihedral angle between the central and side phenyl rings | 40° - 60° |

Table 2: Predicted Electronic Properties of this compound (DFT/B3LYP/6-31G(d,p))

| Property | Description | Predicted Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.5 to 4.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 0.0 D (for the centrosymmetric conformer) |

Table 3: Predicted Key Vibrational Frequencies for this compound (DFT/B3LYP/6-31G(d,p))

| Vibrational Mode | Description | Predicted Wavenumber Range (cm⁻¹) |

| C=O Stretch | Symmetric and asymmetric stretching of carbonyls | 1660 - 1700 |

| C-C (inter-carbonyl) Stretch | Stretching of the single bond between carbonyls | 1100 - 1200 |

| Aromatic C=C Stretch | Stretching vibrations of the benzene rings | 1580 - 1620 |

| Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the rings | 3050 - 3100 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process: a benzoin condensation followed by an oxidation reaction.[1]

Step 1: Benzoin Condensation of Terephthalaldehyde and Benzaldehyde

This step involves the cyanide-catalyzed condensation of terephthalaldehyde with two equivalents of benzaldehyde to form the corresponding bis-benzoin intermediate.

-

Materials:

-

Terephthalaldehyde

-

Benzaldehyde

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve terephthalaldehyde and benzaldehyde in ethanol.

-

Carefully add an aqueous solution of potassium cyanide to the reaction mixture.

-

Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the bis-benzoin product.

-

Collect the solid product by vacuum filtration, wash it with cold water and then with cold ethanol to remove unreacted starting materials.

-

The crude bis-benzoin can be purified by recrystallization from a suitable solvent like ethanol. A yield of approximately 94% can be expected for the pure bis-benzoin.[1]

-

Step 2: Oxidation of Bis-benzoin to this compound

The bis-benzoin intermediate is then oxidized to the final product, this compound.

-

Materials:

-

Bis-benzoin (from Step 1)

-

Nitric acid (concentrated) or another suitable oxidizing agent (e.g., copper(II) acetate with ammonium nitrate)

-

Ethanol

-

-

Procedure (using Nitric Acid):

-

In a fume hood, suspend the bis-benzoin in ethanol in a round-bottom flask.

-

Slowly add concentrated nitric acid to the suspension.

-

Gently heat the mixture to initiate the oxidation reaction, which is typically accompanied by the evolution of brown nitrogen dioxide gas.

-

Continue heating until the gas evolution ceases and the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude this compound.

-

Collect the yellow solid by vacuum filtration and wash it thoroughly with water to remove any residual acid.

-

The crude product can be purified by recrystallization from ethanol or another suitable solvent. A yield of around 90% for this oxidation step is reported.[1]

-

Characterization of this compound

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its identity and purity.

-

Melting Point: The melting point of pure this compound is expected to be sharp and consistent with literature values.

-

Infrared (IR) Spectroscopy: An FT-IR spectrum should show characteristic absorption bands for the carbonyl groups (around 1670-1690 cm⁻¹) and the aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons on the central and side phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons (typically in the range of 190-200 ppm) and the aromatic carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Visualizations

The following diagrams illustrate the computational workflow and the fundamental relationship between the structure and properties of this compound.

References

An In-Depth Technical Guide to 1,4-Bisbenzil: Chemical Identifiers, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bisbenzil (also known as 1,4-bis(phenylglyoxyloyl)benzene), a tetraketone with potential applications in polymer chemistry and materials science. This document details its chemical identifiers, outlines a detailed experimental protocol for its synthesis via benzoin condensation and subsequent oxidation, and presents a summary of its key characterization data. The synthesis workflow is visually represented to facilitate a clear understanding of the process.

Chemical Identifiers and Properties

This compound is a symmetrical aromatic compound characterized by a central benzene ring substituted with two benzil groups at the para positions. A comprehensive list of its chemical identifiers is provided in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3363-97-1[1] |

| IUPAC Name | 1,1'-(1,4-Phenylene)bis(1,2-diphenylethane-1,2-dione) |

| Synonyms | 1,4-Bis(phenylglyoxyloyl)benzene, 1,4-Bis(benzoylcarbonyl)benzene |

| Molecular Formula | C₂₂H₁₄O₄[1] |

| Molecular Weight | 342.35 g/mol [1] |

| InChI | InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H[1] |

| InChIKey | FUEGWHHUYNHBNI-UHFFFAOYSA-N[1] |

| SMILES | O=C(c1ccccc1)C(=O)c2ccc(cc2)C(=O)C(=O)c3ccccc3[1] |

| PubChem CID | 137905 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | Light orange to yellow to green powder/crystal[1] |

| Melting Point | 125.0 - 129.0 °C |

| Purity | >97.0% (GC)[1] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with a benzoin condensation reaction between terephthalaldehyde and benzaldehyde to form a bis-benzoin intermediate. This intermediate is then oxidized to yield the final product, this compound.

Experimental Protocols

Step 1: Benzoin Condensation to form 1,4-Bis(α-hydroxybenzyl)benzene

This procedure is adapted from the general principles of benzoin condensation.

-

Materials:

-

Terephthalaldehyde

-

Benzaldehyde (freshly distilled to remove benzoic acid)

-

Sodium cyanide (NaCN) or thiamine hydrochloride (Vitamin B1) as a catalyst

-

95% Ethanol

-

Water

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve terephthalaldehyde in 95% ethanol.

-

Add a two-fold molar excess of freshly distilled benzaldehyde to the solution.

-

In a separate container, prepare a solution of the cyanide catalyst in water and add it to the reaction mixture. Alternatively, for a safer procedure, a mixture of thiamine hydrochloride and a base (e.g., sodium hydroxide) in water and ethanol can be used.

-

Heat the reaction mixture to reflux for 30-60 minutes. The product may begin to crystallize from the hot solution.

-

After the reflux period, cool the mixture in an ice bath to complete the crystallization of the bis-benzoin intermediate.

-

Collect the solid product by vacuum filtration and wash it with cold water and a small amount of cold ethanol to remove impurities.

-

The crude bis-benzoin can be recrystallized from ethanol to achieve higher purity.

-

Step 2: Oxidation of 1,4-Bis(α-hydroxybenzyl)benzene to this compound

This procedure utilizes nitric acid as the oxidizing agent.

-

Materials:

-

1,4-Bis(α-hydroxybenzyl)benzene (from Step 1)

-

Concentrated nitric acid (HNO₃)

-

Water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottomed flask fitted with a reflux condenser, place the dried bis-benzoin intermediate.

-

Carefully add concentrated nitric acid. The reaction is exothermic and will produce nitrogen oxides, so it must be performed in a well-ventilated fume hood.

-

Gently heat the mixture in a water bath for approximately 1-2 hours. The solid bis-benzoin will gradually dissolve, and the color of the solution will change.

-

After the reaction is complete, carefully pour the hot reaction mixture into a large beaker of ice-water with stirring.

-

The yellow solid this compound will precipitate.

-

Collect the crude product by vacuum filtration and wash it thoroughly with water until the washings are neutral to litmus paper.

-

Recrystallize the crude this compound from ethanol to obtain a purified crystalline product.

-

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

References

General Reactivity of the Diketone Functional Groups in 1,4-Bisbenzil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the diketone functional groups in 1,4-Bisbenzil, a molecule of significant interest in organic synthesis and materials science. Due to the presence of two benzil units, this compound offers a rich and versatile chemistry. This document details the key reactions, including condensation, rearrangement, and addition reactions, that the α-diketone moieties undergo. Experimental protocols for analogous reactions with benzil are provided as a practical reference. Quantitative data, where available for analogous systems, is summarized to provide a comparative framework for researchers.

Introduction

This compound, systematically named 1,4-bis(benzoylcarbonyl)benzene, is an aromatic tetraketone featuring two α-diketone (benzil) functionalities linked by a central benzene ring. The reactivity of this molecule is dominated by the chemistry of the 1,2-diketone groups, which are known to participate in a variety of chemical transformations. This guide will explore the principal reactions of these functional groups, providing insight into their synthetic utility.

Core Reactivity of the Diketone Functional Groups

The two diketone groups in this compound are the primary sites of chemical reactivity. These vicinal carbonyls are susceptible to nucleophilic attack and can undergo a range of characteristic reactions.

Condensation Reactions

The diketone moieties readily condense with a variety of dinucleophiles, leading to the formation of heterocyclic structures. This is a powerful method for the synthesis of complex polycyclic aromatic systems.

In a classic reaction, 1,2-diketones react with 1,2-diamines to form quinoxalines. In the case of this compound, reaction with an o-phenylenediamine would be expected to yield a bis(quinoxaline) derivative. This reaction is often catalyzed by acids and can proceed under mild conditions.[1]

-

General Reaction:

-

This compound + 2 o-phenylenediamine → Bis(2,3-diphenylquinoxaline)benzene derivative

-

-

Significance: Quinoxaline derivatives are of great interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties.[2] The ability to synthesize bis(quinoxaline) structures from this compound opens avenues for the development of novel bidentate ligands and pharmacologically active molecules.

The condensation of 1,2-diketones with aldehydes, primary amines, and a source of ammonia (like ammonium acetate) provides a route to highly substituted imidazoles. This multicomponent reaction, when applied to this compound, could yield bis(imidazole) derivatives.

Benzilic Acid Rearrangement

One of the most characteristic reactions of benzil and other 1,2-diketones is the benzilic acid rearrangement.[3][4] This reaction involves the 1,2-migration of an aryl or alkyl group upon treatment with a strong base, such as potassium hydroxide, to form an α-hydroxy carboxylic acid.[3][4] For this compound, this rearrangement could potentially occur at both diketone units.

-

Mechanism: The reaction proceeds via nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, followed by a 1,2-shift of a phenyl group to the adjacent carbonyl carbon.[3] This is the rate-determining step. Subsequent proton transfer and acidification yield the final α-hydroxy carboxylic acid.[3]

-

Application: This rearrangement provides a synthetic route to valuable α-hydroxy acids, which are important building blocks in organic synthesis. The reaction can also be adapted to form benzilic esters by using alkoxides instead of hydroxides.[4]

Nucleophilic Addition Reactions

The carbonyl carbons of the diketone groups are electrophilic and are susceptible to attack by various nucleophiles. These reactions can include the formation of cyanohydrins, hemiacetals, and the addition of organometallic reagents.

Quantitative Data

While specific quantitative data for the reactions of this compound is not extensively reported in the literature, the following table summarizes typical yields for analogous reactions of benzil, which can serve as a benchmark for synthetic planning.

| Reaction | Reagents | Product | Typical Yield (%) | Reference |

| Quinoxaline Synthesis | Benzil, o-phenylenediamine, AlCuMoVP catalyst, Toluene | 2,3-Diphenylquinoxaline | up to 98% | [1] |

| Benzilic Acid Rearrangement | Benzil, KOH, Ethanol/Water | Benzilic Acid | 32-64% | [5] |

| Imidazole Synthesis | Benzil, Aldehyde, Amine, Ammonium Acetate, Amberlyst A-15 (MW) | Substituted Imidazole | Good to Excellent | [6] |

Experimental Protocols

The following are detailed experimental protocols for key reactions of benzil, which can be adapted for this compound by adjusting the stoichiometry of the reagents to account for the two diketone functional groups.

Synthesis of 2,3-Diphenylquinoxaline from Benzil

Procedure: [1]

-

To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), add 0.1 g of alumina-supported molybdovanadophosphate (MoVP) catalyst.

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the product by recrystallization from ethanol to obtain white needles of 2,3-diphenylquinoxaline.

Benzilic Acid Rearrangement of Benzil

-

In a 100 mL round-bottom flask, dissolve 2.3 g of benzil in 12 mL of methanol, heating slightly if necessary.

-

Add 8 mL of a prepared KOH solution while stirring.

-

Attach a condenser and reflux the mixture for at least 30 minutes. The initial blue-black color will change to brown.

-

After cooling, transfer the reaction mixture to a beaker and place it in an ice bath.

-

Acidify the cold solution with concentrated HCl until the precipitation of benzilic acid is complete.

-

Collect the precipitated benzilic acid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from hot water to obtain pure benzilic acid.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The dual diketone functionality of this compound makes it a highly versatile building block in organic synthesis. The predictable and well-characterized reactivity of the α-diketone groups, primarily through condensation and rearrangement reactions, allows for the rational design and synthesis of complex molecular architectures. This guide provides a foundational understanding of this reactivity, offering researchers and drug development professionals the necessary information to explore the potential of this compound in their respective fields. Further investigation into the specific reaction kinetics and yields for this compound is warranted to fully exploit its synthetic capabilities.

References

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzilic Acid Rearrangement (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.latech.edu [chem.latech.edu]

An In-depth Technical Guide on the Photophysical Properties of 1,4-Bisbenzil and its Analogs for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 1,4-bisbenzil and its analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of photochemistry, materials science, and particularly, in the strategic design and development of novel photosensitizers for therapeutic applications such as photodynamic therapy (PDT).

Introduction to this compound and its Photophysical Significance

This compound, also known as 1,4-bis(benzoylcarbonyl)benzene, is an aromatic diketone characterized by a central benzene ring substituted with two benzoyl groups at the para positions. The presence of two α-dicarbonyl moieties within a conjugated system imparts this class of molecules with unique and tunable photophysical properties. Upon absorption of light, these molecules can transition to an excited singlet state (S₁) and subsequently undergo intersystem crossing (ISC) to a long-lived triplet state (T₁). The efficiency of this ISC process and the properties of the resulting triplet state are of paramount importance for applications in photodynamic therapy, where the triplet state photosensitizer transfers its energy to molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).

The ability to modulate the photophysical properties of the this compound core through synthetic modification of the peripheral phenyl rings with various substituents allows for the fine-tuning of their absorption and emission characteristics, as well as the quantum yields of fluorescence and triplet state formation. This tunability is a key factor in the rational design of photosensitizers with optimized efficacy for specific therapeutic applications.

Core Photophysical Properties and the Effect of Substituents

The photophysical behavior of this compound and its analogs is governed by the nature and position of substituents on the terminal phenyl rings. While comprehensive quantitative data for a systematic series of this compound analogs remains an active area of research, studies on related benzil derivatives provide valuable insights into the structure-property relationships.

Generally, electron-donating and electron-withdrawing substituents can significantly influence the energy levels of the singlet and triplet states, thereby affecting the absorption and emission wavelengths, as well as the rates of radiative and non-radiative decay processes. For instance, fluorination of the benzil scaffold has been shown to promote intersystem crossing, leading to efficient room-temperature phosphorescence.

Table 1: Photophysical Data of Selected Substituted Benzil Derivatives (Crystalline State)

| Substituent (Position) | Emission Max (nm) | Lifetime (ns/ms) | Quantum Yield (%) | Emission Type |

| H (pristine benzil) | 522 | - | - | Phosphorescence |

| m-F | 519 | - | 4.0 | Phosphorescence |

| m-CF₃ | 516 | 1.13 ns & 1.75 ms | 10.6 | Phosphorescence & Delayed Fluorescence |

| m-Br | 500 | - | - | Fluorescence |

| m-MeO | 506 | - | - | Fluorescence |

| m-CN | 543 | - | - | Fluorescence |

| o-F | 560 | 3.43 ns | - | Fluorescence |

| o-CF₃ | 557 | 1.22 ns | - | Fluorescence |

| o-MeO | 472 | - | - | Fluorescence |

Data adapted from a study on substituted benzils in the crystalline state. While not this compound analogs, this data illustrates the significant impact of substituent position and electronic nature on the emissive properties.

Experimental Protocols

General Synthesis of 1,4-Bis(p-substituted benzoyl)benzene

A common synthetic route to this compound and its analogs involves the Friedel-Crafts acylation of a suitably substituted benzene derivative with terephthaloyl chloride.

Example: Synthesis of 1,4-Bis(4-methoxybenzoyl)benzene

-

Reaction Setup: To a stirred solution of anisole (2.2 equivalents) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (2.2 equivalents) at 0 °C.

-

Addition of Reactant: Slowly add a solution of terephthaloyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 1,4-bis(4-methoxybenzoyl)benzene.

Measurement of Photophysical Properties

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

-

Sample Preparation: Prepare dilute solutions of the compounds in a spectroscopic grade solvent (e.g., cyclohexane, toluene, or acetonitrile) in quartz cuvettes.

-

Measurement: Record the absorption spectra to determine the absorption maxima (λ_abs_). For fluorescence measurements, excite the sample at a wavelength of high absorption and record the emission spectrum to determine the fluorescence maximum (λ_em_).

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup.

-

Methodology: Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) and measure the decay of the fluorescence or phosphorescence intensity over time. The lifetime (τ) is determined by fitting the decay curve to an exponential function. For phosphorescence, which typically has a longer lifetime, time-gating techniques may be employed to separate it from the faster fluorescence decay.

The efficiency of a photosensitizer in generating singlet oxygen is a critical parameter for its potential in PDT. A common indirect method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorption or fluorescence.

-

Procedure:

-

Prepare solutions of the photosensitizer and DPBF in an air-saturated solvent.

-

Use a reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal) for comparison.

-

Irradiate the solutions with monochromatic light at a wavelength where both the sample and the reference absorb.

-

Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength over time for both the sample and the reference.

-

The singlet oxygen quantum yield of the sample can be calculated using the following equation:

Φ_Δ_ (sample) = Φ_Δ_ (reference) × (k_sample_ / k_reference_) × (I_abs_ (reference) / I_abs_ (sample))

where k is the slope of the plot of DPBF absorbance versus irradiation time, and I_abs_ is the light intensity absorbed by the photosensitizer.

-

Application in Drug Development: Photodynamic Therapy

The core principle behind the application of this compound analogs in drug development, particularly in oncology, lies in their potential to act as efficient photosensitizers in photodynamic therapy (PDT). The mechanism of action of PDT is a light-induced chemical process that leads to localized cell death.

Mechanism of Action in Photodynamic Therapy

The efficacy of a this compound analog as a PDT agent is intrinsically linked to its photophysical properties. An ideal photosensitizer should possess a high triplet state quantum yield and a sufficiently long triplet lifetime to allow for efficient energy transfer to molecular oxygen.

The following diagram illustrates the key steps involved in the photodynamic action of a this compound-based photosensitizer.

Caption: Mechanism of Type II Photodynamic Therapy.

This diagram illustrates that upon absorption of light, the photosensitizer is excited to its singlet state (S₁) and then transitions to the triplet state (T₁) via intersystem crossing. The triplet state photosensitizer then transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which subsequently induces cellular damage leading to apoptosis or necrosis of the target cells.

Logical Workflow for Photosensitizer Optimization

The development of effective this compound-based photosensitizers follows a logical workflow that connects molecular design to therapeutic outcome. The goal is to systematically modify the molecular structure to enhance the photophysical properties that are critical for PDT efficacy.

Caption: Logical workflow for the development of this compound-based photosensitizers.

This workflow demonstrates the iterative process of designing and synthesizing a library of this compound analogs with varying substituents. These analogs are then subjected to rigorous photophysical characterization to determine key parameters such as absorption/emission maxima, fluorescence and triplet quantum yields, triplet lifetimes, and singlet oxygen generation quantum yields. The most promising candidates, based on their photophysical profiles, are then evaluated for their in vitro PDT efficacy and their mechanism of inducing cell death. This systematic approach allows for the identification and selection of lead candidates with optimized properties for further preclinical and clinical development.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel photosensitizers. Their tunable photophysical properties, particularly the efficiency of triplet state formation and subsequent singlet oxygen generation, make them attractive candidates for applications in photodynamic therapy. This guide has provided an overview of their core photophysical characteristics, experimental methodologies for their synthesis and characterization, and a clear framework for their application in a drug development context. Further research focused on building a comprehensive library of this compound analogs and elucidating their in vivo efficacy will be crucial for translating the potential of these molecules into effective clinical therapies.

Methodological & Application

Step-by-step protocol for 1,4-Bisbenzil synthesis in the lab

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1,4-Bisbenzil, also known as 1,4-bis(phenylglyoxylyl)benzene. The synthesis is a two-step process commencing with a Sonogashira cross-coupling reaction to form the intermediate, 1,4-bis(phenylethynyl)benzene, which is subsequently oxidized to the final product. This protocol is designed to be a valuable resource for researchers in organic synthesis and materials science.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: 1,4-bis(phenylethynyl)benzene | Step 2: this compound |

| IUPAC Name | 1,4-Bis(phenylethynyl)benzene | 1,2-Diphenyl-1,2-dione, 1,1'-(1,4-phenylene)bis- |

| Molecular Formula | C₂₂H₁₄ | C₂₂H₁₄O₄ |

| Molecular Weight | 278.35 g/mol | 342.35 g/mol |

| Typical Yield | ~90%[1] | Near-quantitative |

| Melting Point | 181-183 °C | 125.0-129.0 °C |

| Appearance | Pale yellow solid[2] | Light orange to yellow crystalline powder |

Experimental Protocols

Step 1: Synthesis of 1,4-bis(phenylethynyl)benzene via Sonogashira Coupling

This procedure details the synthesis of the intermediate compound, 1,4-bis(phenylethynyl)benzene, from 1,4-diiodobenzene and phenylacetylene using a palladium and copper-catalyzed Sonogashira cross-coupling reaction.[3][4][5][6]

Materials and Reagents:

-

1,4-Diiodobenzene

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-